Ozone hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

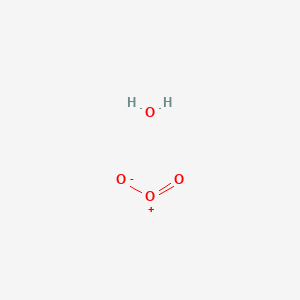

Ozone hydrate is a clathrate compound where ozone molecules are trapped within a lattice of water molecules. This compound is of significant interest due to its potential applications in various fields, including environmental science, medicine, and industrial processes. Ozone, known for its strong oxidizing properties, can be stabilized in the form of this compound, making it easier to handle and store.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ozone hydrate can be synthesized by exposing a mixture of ozone and water to low temperatures and high pressures. The typical conditions involve temperatures below 230 K and pressures ranging from 1.6 to 3.1 MPa . The formation of this compound is highly dependent on the concentration of ozone in the gas phase, with higher concentrations leading to higher storage capacities .

Industrial Production Methods: In an industrial setting, this compound production involves the use of specialized equipment to maintain the necessary low temperatures and high pressures. The process begins with the generation of ozone gas, which is then mixed with water under controlled conditions to form the hydrate. This method allows for the production of large quantities of this compound, which can be stored and transported for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Ozone hydrate undergoes several types of chemical reactions, primarily driven by the strong oxidizing nature of ozone. These reactions include:

Oxidation: Ozone can oxidize a wide range of organic and inorganic compounds.

Decomposition: Ozone can decompose into oxygen and reactive oxygen species, which can further participate in various chemical reactions.

Common Reagents and Conditions: The reactions involving this compound typically require specific conditions such as low temperatures and the presence of catalysts or other reactive species. Common reagents include iodide ions, organic compounds, and various metals .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reactants and conditions. For instance, the reaction with iodide ions primarily produces iodate and other iodine oxides .

Aplicaciones Científicas De Investigación

Ozone hydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which ozone hydrate exerts its effects involves the release of ozone molecules from the hydrate lattice. Once released, ozone acts as a powerful oxidant, reacting with various substrates to produce reactive oxygen species and other oxidation products. These reactions can lead to the inactivation of pathogens, degradation of pollutants, and other beneficial effects .

Comparación Con Compuestos Similares

Oxygen Hydrate: Similar to ozone hydrate, oxygen hydrate consists of oxygen molecules trapped within a water lattice.

Carbon Dioxide Hydrate: This compound involves carbon dioxide molecules within a water lattice and is primarily used for carbon capture and storage.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties, which make it highly effective for applications requiring disinfection, sterilization, and pollutant degradation. Its ability to release ozone in a controlled manner also sets it apart from other hydrates .

Propiedades

Número CAS |

84508-01-0 |

|---|---|

Fórmula molecular |

H2O4 |

Peso molecular |

66.014 g/mol |

Nombre IUPAC |

ozone;hydrate |

InChI |

InChI=1S/O3.H2O/c1-3-2;/h;1H2 |

Clave InChI |

YNHBOQSCVCFXRW-UHFFFAOYSA-N |

SMILES canónico |

O.[O-][O+]=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)

![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)

![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)